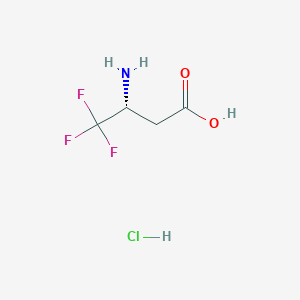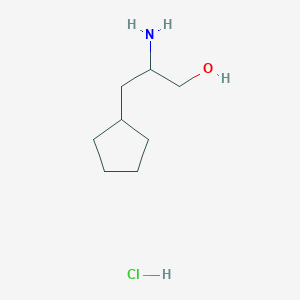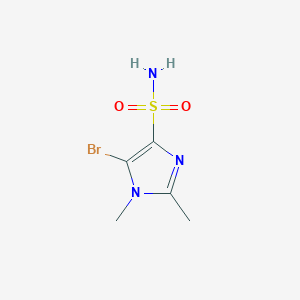amine CAS No. 1100595-43-4](/img/structure/B1382506.png)
[1-(2-Fluorophenyl)ethylidene](methoxy)amine
Overview
Description
Scientific Research Applications
Dopamine Transporter Affinity : Several studies have found that certain analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a compound structurally similar to 1-(2-Fluorophenyl)ethylideneamine, exhibit high affinity for the dopamine transporter (DAT). This suggests potential applications in neurological research and drug development (Prisinzano et al., 2002), (Hsin et al., 2008).
Mechanistic Investigation in Hydrogenation Reactions : A mechanistic investigation involving similar compounds has been conducted, supporting an ionic mechanism in the hydrogenation of certain amines. This has implications in the field of chemical catalysis (Åberg et al., 2006).
Applications in Fluorine Chemistry : Studies on the anodic methoxylation of N-(fluoroethyl)amines, a category that includes compounds like 1-(2-Fluorophenyl)ethylideneamine, highlight their utility in creating novel fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals (Fuchigami & Ichikawa, 1994).
Melanin Production Inhibition : Analogous compounds have been investigated for their inhibitory effects on melanin biosynthesis, which is relevant for treatments targeting hyper-pigmentation (Choi et al., 2002).
Alkylating Activity and Crystal Structure Analysis : The crystal structure and alkylating activity of related compounds have been determined, providing insights into their reactivity and potential applications in chemical synthesis and drug design (Budzisz et al., 2005).
Novel Fluorophore Development : Some derivatives have been explored for their potential as novel fluorophores, showing strong fluorescence across a wide pH range, which could be significant for biomedical analysis (Hirano et al., 2004).
Drug Development for Cocaine Abuse : Certain analogs have been researched for their potential as therapeutic agents in cocaine abuse, with a focus on their affinity for the dopamine transporter (Lewis et al., 1999).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Fluorophenyl)ethylideneamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluorophenyl)ethylideneamine These factors can include temperature, pH, and the presence of other molecules in the environment
properties
IUPAC Name |
(E)-1-(2-fluorophenyl)-N-methoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(11-12-2)8-5-3-4-6-9(8)10/h3-6H,1-2H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBXYYZPYRDCIK-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)






![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)

![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)



![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)